N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
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Overview
Description
N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a complex organic compound with a unique structure that includes multiple aromatic rings and phosphorus-containing dioxaphosphocin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves multiple steps, including the formation of the indeno and dioxaphosphocin rings. The reaction conditions typically require high temperatures and the use of catalysts to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals
Biology
In biological research, the compound’s unique structure may allow it to interact with specific biomolecules, making it a potential candidate for drug development or as a probe in biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a therapeutic agent due to its ability to interact with biological targets. Research may focus on its efficacy and safety in treating various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine
- N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine
- 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl
Uniqueness
Compared to similar compounds, N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine stands out due to its unique dioxaphosphocin rings and the presence of multiple aromatic systems
Properties
Molecular Formula |
C62H53NO6P2 |
---|---|
Molecular Weight |
970.0 g/mol |
IUPAC Name |
N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
InChI |
InChI=1S/C62H53NO6P2/c1-37-9-5-13-45(33-37)49-21-17-41-25-29-61-30-26-42-18-22-50(46-14-6-10-38(2)34-46)58(54(42)61)67-70(64,66-57(49)53(41)61)63-71(65)68-59-51(47-15-7-11-39(3)35-47)23-19-43-27-31-62(55(43)59)32-28-44-20-24-52(60(69-71)56(44)62)48-16-8-12-40(4)36-48/h5-24,33-36H,25-32H2,1-4H3,(H,63,64,65) |
InChI Key |
BTVSPIBXPAMGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC(=C7)C)OP(=O)(O3)NP8(=O)OC9=C(C=CC1=C9C3(CC1)CCC1=C3C(=C(C=C1)C1=CC=CC(=C1)C)O8)C1=CC=CC(=C1)C)C=C2 |
Origin of Product |
United States |
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